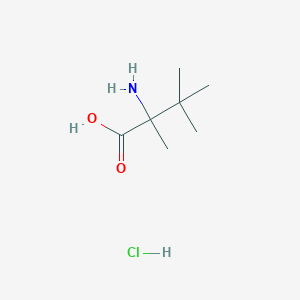
4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone” is a biochemical used for proteomics research . It has a molecular weight of 467.6 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 467.603 . It has a density of 1.0±0.1 g/cm3 . The boiling point is 631.3±65.0 °C at 760 mmHg , and the melting point is 162-164ºC . The flash point is 335.6±34.3 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone is part of a class of compounds synthesized for their potential biological activity. For instance, compounds like N,N'-bis{2-[1,2-ethanediylbis(oxy-2,1-phenylene)]-1-(substituted carbonyl)ethenyl}benzamides, which share structural similarities with the subject compound, were synthesized and evaluated for their in vivo anti-inflammatory activity, with some showing promising results (Girgis & Ellithey, 2006).
Pharmacological and Biological Activity
- Some bisbenzamide-containing compounds, which are chemically related to 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone, demonstrated significant anti-inflammatory activity in vivo, showing potential for drug development and therapeutic use (Girgis & Ellithey, 2006).
Environmental and Toxicological Studies
- The impact of similar compounds on the environment and their toxicological profiles have been studied. For instance, Bisphenol A (BPA), a structurally related compound, has been extensively studied for its effects on aquatic invertebrates and plants, indicating the importance of understanding the environmental impact of such chemicals (Mihaich et al., 2009).
Antiviral and Antitumor Activities
- Compounds structurally related to 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone have shown activity against various viral strains and tumor cells, highlighting the potential for these compounds in therapeutic settings (Hamre et al., 1950), (Shyam et al., 1986).
Impact on Metabolism and Endocrine Function
- Research has also explored the impact of similar compounds on metabolism and endocrine function, with studies showing the effects of compounds like BPA on reproductive organ development, brain development, and metabolic disease (Yabusaki et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[4-[(E)-(diphenylhydrazinylidene)methyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3/c1-26-13-19-29(20-14-26)35(30-21-15-27(2)16-22-30)31-23-17-28(18-24-31)25-34-36(32-9-5-3-6-10-32)33-11-7-4-8-12-33/h3-25H,1-2H3/b34-25+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVWLLLVYFDRTB-YQCHCMBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone | |
CAS RN |
83992-95-4 |
Source


|
| Record name | 4-N,N-Bis(4-methylphenyl)-amino-benzaldehyde-N,N-diphenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)
![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)



![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)

![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)